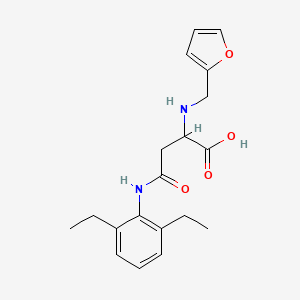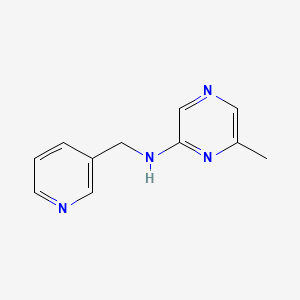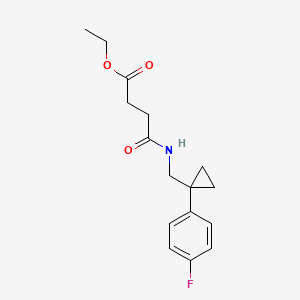
(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a derivative of azetidin-3-ylmethanol . It is used as a CCR6 receptor modulator for the treatment or prevention of various diseases, conditions, or disorders . The molecular formula of this compound is C12H13N3O2S.
Synthesis Analysis
The synthesis of this compound is related to its use as a CCR6 receptor modulator . The patent document does not provide specific details about the synthesis process .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple heterocyclic rings . It includes a 3-methyl-1,2,4-oxadiazol-5-yl group, an azetidin-1-yl group, and a 3-(thiophen-2-yl)-1H-pyrazol-5-yl group .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis
The molecular weight of this compound is 263.32. Other physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Biological Screening
Antibacterial and Anticancer Properties : Novel thiazolyl pyrazole and benzoxazole compounds have been synthesized and screened for their antibacterial activities, showing promise for future drug development (Landage, Thube, & Karale, 2019). Similarly, the metabolism of strained rings in certain compounds suggests potential for drug design, particularly in obesity treatment, through glutathione S-transferase–catalyzed reactions without prior bioactivation (Li et al., 2019).
In Silico Drug-likeness and Microbial Investigation : Research has also focused on the in silico prediction of drug-likeness properties and in vitro microbial investigation of synthesized compounds. This approach helps in identifying compounds with potential as antimicrobial agents (Pandya et al., 2019).
Mechanistic Studies and Drug Development
Microsomal Epoxide Hydrolase-Catalyzed Reactions : Research on the metabolism of spiro oxetane-containing compounds like AZD1979 has revealed novel pathways involving microsomal epoxide hydrolase, highlighting the potential of using strained ring systems in drug development (Li et al., 2016).
Antimicrobial and Anticancer Agents Development : Studies on pyrazole derivatives have shown that these compounds exhibit significant antimicrobial and anticancer activities, suggesting the potential of similar structures for therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mecanismo De Acción
This compound acts as a modulator of the CCR6 receptor . CCR6 is a G-protein coupled receptor (GPCR) that recognizes and binds to peptide chemokine ligands . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-8-15-13(21-18-8)9-6-19(7-9)14(20)11-5-10(16-17-11)12-3-2-4-22-12/h2-5,9H,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSGDQUDZWWVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidin-1-ylcarbonyl)-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B2669127.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2669129.png)
![2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2669130.png)
![N-(2,6-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2669131.png)
![2-(4-chlorophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2669133.png)

![3-(2-chlorophenyl)-5-methyl-N-[(4-methylphenyl)carbamothioyl]-1,2-oxazole-4-carboxamide](/img/structure/B2669141.png)
![{1-[3-(2,3-Dimethylphenoxy)propyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2669142.png)

![4-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2669145.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2669146.png)

